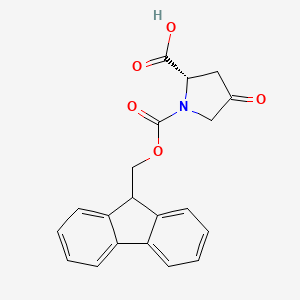

Fmoc-L-Pro(4-Keto)-OH

Description

BenchChem offers high-quality Fmoc-L-Pro(4-Keto)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Pro(4-Keto)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-11H2,(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDIUNABQLYFNA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-L-Pro(4-Keto)-OH: A Versatile Tool in Peptide Chemistry and Drug Discovery

Introduction: The Emergence of a Unique Proline Analogue

In the landscape of peptide chemistry and drug development, the quest for novel building blocks that impart unique structural and functional properties to peptides is relentless. Among these, (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-oxo-2-pyrrolidinecarboxylic acid, commonly known as Fmoc-L-Pro(4-Keto)-OH, has emerged as a pivotal molecule. This derivative of L-proline, featuring a ketone group at the 4-position of the pyrrolidine ring, offers a unique combination of conformational rigidity and a site for chemoselective modification. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of Fmoc-L-Pro(4-Keto)-OH, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Fmoc-L-Pro(4-Keto)-OH is fundamental to its effective application.

Core Physicochemical Properties

The introduction of the keto group significantly influences the properties of the proline ring, impacting the overall characteristics of the molecule.

| Property | Value | Source |

| CAS Number | 223581-83-7 | |

| Molecular Formula | C₂₀H₁₇NO₅ | |

| Molecular Weight | 351.35 g/mol | |

| Appearance | White to off-white solid | General observation |

| Melting Point | 77 - 88 °C | |

| Solubility | Soluble in organic solvents like DMF and NMP. | (for Fmoc-Pro-OH) |

| Storage | Store at 2-8°C | (for Fmoc-Pro-OH) |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3-7.8 ppm and the aliphatic protons of the fluorenyl group), as well as signals for the pyrrolidine ring protons. The presence of the ketone at the 4-position will influence the chemical shifts of the adjacent protons compared to Fmoc-L-Pro-OH.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyls of the Fmoc protecting group, the carboxylic acid, and the ketone at the 4-position. The distinct chemical shift of the ketonic carbonyl is a key identifier.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the Fmoc group, the carboxylic acid, and the ketone. The carbonyl stretching frequencies are particularly informative for confirming the presence of the different carbonyl groups. A strong absorption band around 1740-1720 cm⁻¹ would be indicative of the ketone C=O stretch.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would typically show the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of the compound.

Synthesis of Fmoc-L-Pro(4-Keto)-OH: A Scientifically Grounded Protocol

The most common route for the synthesis of Fmoc-L-Pro(4-Keto)-OH involves the oxidation of the readily available Fmoc-L-hydroxyproline (Fmoc-Hyp-OH). The Jones oxidation is a classic and effective method for this transformation.

Caption: Synthesis workflow for Fmoc-L-Pro(4-Keto)-OH.

Experimental Protocol: Jones Oxidation of Fmoc-L-hydroxyproline

This protocol is a scientifically informed example based on the principles of the Jones oxidation.

Materials:

-

Fmoc-L-hydroxyproline (Fmoc-Hyp-OH)

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Preparation of Jones Reagent: In a flask submerged in an ice-water bath, carefully and slowly add concentrated sulfuric acid to a stirred suspension of chromium trioxide in deionized water. The final concentration should be approximately 2.67 M. Caution: This process is highly exothermic and should be performed with extreme care in a fume hood.

-

Reaction Setup: Dissolve Fmoc-L-hydroxyproline in a suitable volume of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice-water bath.

-

Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of Fmoc-Hyp-OH. Maintain the temperature at 0°C throughout the addition. The color of the reaction mixture will change from orange to green as the oxidation proceeds. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (as indicated by TLC), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.

-

Work-up:

-

Allow the reaction mixture to warm to room temperature and then filter it through a pad of Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

To the remaining aqueous solution, add diethyl ether and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash them sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Fmoc-L-Pro(4-Keto)-OH can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the product as a white to off-white solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Pro(4-Keto)-OH is a valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of a ketone functionality within a peptide sequence.

An In-depth Technical Guide to the Synthesis of Fmoc-L-Pro(4-Keto)-OH from Hydroxyproline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of Fmoc-L-Pro(4-Keto)-OH, a valuable building block in peptide synthesis and drug discovery, starting from the readily available amino acid, L-hydroxyproline. This document outlines the strategic considerations for the synthetic pathway, including the critical N-protection and subsequent oxidation steps. A detailed, step-by-step experimental protocol for the synthesis via a two-step process involving Fmoc protection of L-hydroxyproline followed by Jones oxidation is presented. Furthermore, this guide delves into the rationale behind the choice of reagents and reaction conditions, offering insights into alternative oxidation methodologies. A critical component of this guide is the emphasis on the self-validating nature of the protocol, supported by detailed characterization of the final product using modern analytical techniques. This includes a thorough analysis of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to ensure the identity and purity of the synthesized Fmoc-L-Pro(4-Keto)-OH.

Introduction: The Significance of Fmoc-L-Pro(4-Keto)-OH in Modern Peptide Chemistry

The incorporation of non-canonical amino acids into peptide chains is a powerful strategy for modulating the biological activity, conformational properties, and metabolic stability of peptides. Among these, proline analogs hold a special place due to the unique conformational constraints they impose on the peptide backbone. (2S)-4-ketoproline (Kep), the oxidized form of hydroxyproline, is a particularly interesting proline analog. The ketone functionality at the 4-position serves as a versatile chemical handle for bioconjugation, allowing for the attachment of various molecular probes, imaging agents, or drug payloads through oxime ligation.[1]

The N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal deprotection strategies.[2] Consequently, Fmoc-L-Pro(4-Keto)-OH is a highly sought-after building block for the site-specific incorporation of a keto-functionalized proline residue into synthetic peptides. This guide provides a detailed and practical approach to its synthesis from L-hydroxyproline, empowering researchers to access this valuable compound for their drug discovery and chemical biology endeavors.

Synthetic Strategy: A Two-Step Approach from L-Hydroxyproline

The synthesis of Fmoc-L-Pro(4-Keto)-OH from L-hydroxyproline is a straightforward yet nuanced two-step process. The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for Fmoc-L-Pro(4-Keto)-OH.

The initial step involves the protection of the secondary amine of L-hydroxyproline with the Fmoc group. This is a standard procedure in peptide chemistry and can be achieved with high efficiency using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2]

The second and more critical step is the selective oxidation of the secondary alcohol at the 4-position of the proline ring to a ketone. The choice of the oxidizing agent is paramount to the success of this transformation, as over-oxidation or side reactions can lead to impurities that are difficult to remove. Several oxidation methods can be considered, each with its own advantages and disadvantages.

Comparative Analysis of Oxidation Methodologies

The selection of an appropriate oxidation method is a critical decision in the synthesis of Fmoc-L-Pro(4-Keto)-OH. The ideal method should be high-yielding, tolerant of the Fmoc protecting group and the carboxylic acid, and proceed under mild conditions to prevent epimerization at the chiral centers.

| Oxidation Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Jones Oxidation | CrO₃ in H₂SO₄/acetone | 0°C to room temperature | Inexpensive, powerful oxidant | Harshly acidic, uses toxic chromium |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, neutral conditions, high selectivity | Reagent is expensive and can be explosive |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78°C to room temperature, CH₂Cl₂ | Mild, avoids heavy metals, high yield | Requires cryogenic temperatures, produces foul-smelling byproducts |

While Dess-Martin and Swern oxidations offer milder reaction conditions, the Jones oxidation is a robust and cost-effective method that has been successfully employed for the oxidation of similar substrates. The strongly acidic nature of the Jones reagent is generally well-tolerated by the acid-stable Fmoc group. For the purpose of this guide, we will provide a detailed protocol for the Jones oxidation, while acknowledging that the milder methods are excellent alternatives, particularly for sensitive substrates.

Detailed Experimental Protocol

This protocol is divided into two main parts: the Fmoc protection of L-hydroxyproline and the subsequent oxidation to the desired keto-proline derivative.

Part 1: Synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-L-hydroxyproline (Fmoc-L-Pro(4-OH)-OH)

This procedure is adapted from standard Fmoc protection protocols.

Materials and Reagents:

-

L-Hydroxyproline

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl ether

-

1M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve L-hydroxyproline (1 equivalent) and potassium carbonate (2.6 equivalents) in a mixture of 1,4-dioxane and water (1:3.75 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 9-fluorenylmethyl chloroformate (0.95 equivalents) in 1,4-dioxane.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

After the reaction is complete (monitored by TLC), add deionized water to the mixture.

-

Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove any unreacted Fmoc-Cl and other organic impurities.

-

Carefully acidify the aqueous phase to a pH of 2-3 with 1M HCl.

-

Extract the acidified aqueous phase with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-Pro(4-OH)-OH as a white solid.

Part 2: Synthesis of Fmoc-L-Pro(4-Keto)-OH via Jones Oxidation

This protocol is adapted from the successful oxidation of a similar N-protected hydroxyproline derivative.

Materials and Reagents:

-

Fmoc-L-Pro(4-OH)-OH (from Part 1)

-

Acetone

-

Jones Reagent (a solution of chromium trioxide in sulfuric acid)

-

Isopropanol

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolve Fmoc-L-Pro(4-OH)-OH (1 equivalent) in acetone and cool the solution to 0°C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The reaction progress can be monitored by TLC.

-

After stirring for 1 hour at 0°C, quench the reaction by adding isopropanol until the orange-brown color of Cr(VI) is no longer present.

-

Filter the reaction mixture to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting solid in water and extract with ethyl acetate (2 x volume of aqueous layer).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure Fmoc-L-Pro(4-Keto)-OH.

Reaction Mechanism of the Jones Oxidation

The Jones oxidation of a secondary alcohol to a ketone proceeds through the formation of a chromate ester intermediate, followed by an E2-type elimination.

Caption: Simplified mechanism of the Jones oxidation of a secondary alcohol.

Characterization and Quality Control: A Self-Validating System

To ensure the successful synthesis and purity of Fmoc-L-Pro(4-Keto)-OH, a comprehensive characterization using modern analytical techniques is essential. The following data serves as a benchmark for researchers to validate their results.

| Technique | Expected Results for Fmoc-L-Pro(4-Keto)-OH |

| ¹H NMR | The spectrum is expected to show characteristic peaks for the Fmoc group (aromatic protons between δ 7.3-7.8 ppm), and the proline ring protons. The disappearance of the proton signal corresponding to the hydroxyl group and a downfield shift of the proton at the 4-position of the proline ring are key indicators of successful oxidation. |

| ¹³C NMR | The spectrum should display the carbonyl carbon of the newly formed ketone in the range of δ 205-215 ppm. The signals for the Fmoc group and the other proline carbons are also expected in their characteristic regions. |

| Mass Spectrometry (ESI-MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of Fmoc-L-Pro(4-Keto)-OH (C₂₀H₁₇NO₅, Exact Mass: 351.11 g/mol ). Common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ should be observed. |

| Purity (HPLC) | Reversed-phase HPLC analysis should indicate a high degree of purity (typically >95%) for the final product. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete reaction in Part 1 (Fmoc protection) | Insufficient base or reaction time. | Add additional base and prolong the reaction time. Monitor by TLC. |

| Low yield in Part 1 | Premature precipitation of the product. | Use a more polar solvent system or increase the amount of dioxane. |

| Incomplete oxidation in Part 2 | Insufficient Jones reagent or deactivation of the reagent. | Add more Jones reagent carefully. Ensure the reagent is freshly prepared. |

| Over-oxidation or side products in Part 2 | Reaction temperature too high or prolonged reaction time. | Maintain the reaction temperature at 0°C and monitor the reaction closely by TLC to stop it once the starting material is consumed. |

| Difficulty in purification | Incomplete removal of chromium salts. | Ensure thorough filtration after the quenching step. Consider a pre-purification step by washing the organic layer with a mild reducing agent solution. |

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of Fmoc-L-Pro(4-Keto)-OH from L-hydroxyproline. By offering a detailed experimental protocol, a comparative analysis of oxidation methodologies, and a thorough guide to product characterization, this document aims to empower researchers in the fields of peptide chemistry and drug discovery. The ability to reliably synthesize this valuable building block will undoubtedly facilitate the development of novel peptide-based therapeutics and chemical biology tools.

References

-

PubChem. Fmoc-Pro-OH. National Center for Biotechnology Information. [Link]

-

Fields, G. B. 4-Ketoproline: An Electrophilic Proline Analog for Bioconjugation. Biopolymers, 2015 , 104(2), 110-115. [Link]

-

PubChem. 4-oxo-L-proline. National Center for Biotechnology Information. [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

Organic Syntheses. Synthesis of (2-Bromoacetyl)MIDA boronate. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

MSU chemistry. Swern Oxidation Proceedure. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

YouTube. Dess-Martin-Periodinane oxidation. [Link]

-

National Center for Biotechnology Information. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]

-

ResearchGate. Scheme 4 Synthesis of Fmoc-protected proline-glutamic acid chimeras 14... [Link]

-

SpectraBase. Fmoc-ala-pro-phe-obn - Optional[13C NMR] - Chemical Shifts. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

PubMed. 4-ketoproline: An electrophilic proline analog for bioconjugation. [Link]

-

Activotec. Fmoc-Pro-OH - CAS# 71989-31-6. [Link]

-

ETW International. Fmoc-L-Pro-OH | Cyclic Amino Acid for Peptide Synthesis | Baishixing. [Link]

-

Chem-Impex. Fmoc-L-Pro(4-NH-Aloc)-OH (2S,4S). [Link]

-

Springer. Innovative and Rapid Procedure for 4-Hydroxyproline Determination in Meat-Based Foods. [Link]

-

National Center for Biotechnology Information. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. [Link]

Sources

An In-Depth Technical Guide to Fmoc-L-Pro(4-Keto)-OH: Synthesis, Applications, and Structural Implications for Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Unique Proline Analogue

In the landscape of peptide chemistry and drug discovery, the strategic incorporation of non-canonical amino acids offers a powerful tool to modulate peptide structure, stability, and biological activity. Among these, Fmoc-L-Pro(4-Keto)-OH, a proline derivative featuring a ketone group at the 4-position of the pyrrolidine ring, has garnered significant interest. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and its impact on peptide conformation. The presence of the electrophilic ketone functionality opens avenues for novel bioconjugation strategies and the design of peptides with unique therapeutic and diagnostic potential.[1][2][3]

Chemical Identity and Supplier Information

| Parameter | Value |

| Chemical Name | (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid |

| Synonyms | Fmoc-4-keto-L-proline, Fmoc-L-4-oxoproline |

| CAS Number | 223581-83-7 |

| Molecular Formula | C₂₀H₁₇NO₅ |

| Molecular Weight | 351.35 g/mol |

| Supplier | Country of Origin | Notes |

| JHECHEM CO LTD | China | Manufacturer |

| Chem-Impex International | USA | Supplier of various specialty chemicals |

| UTECH® Products | USA | Distributor of laboratory equipment and supplies |

Synthesis and Purification of Fmoc-L-Pro(4-Keto)-OH: A Strategic Oxidation

The synthesis of Fmoc-L-Pro(4-Keto)-OH is most commonly achieved through the selective oxidation of the readily available and relatively inexpensive precursor, Fmoc-L-hydroxyproline (Fmoc-Hyp-OH). This transformation is a critical step that introduces the key keto functionality.

The Underlying Chemistry: From Alcohol to Ketone

The conversion of the secondary alcohol in the hydroxyproline ring to a ketone requires a mild and efficient oxidizing agent to avoid over-oxidation or side reactions. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that has proven to be particularly effective for this purpose.[4][5] DMP offers several advantages, including neutral reaction conditions, high chemoselectivity, and straightforward workup procedures, making it ideal for sensitive substrates like amino acid derivatives.[4][5] The reaction proceeds through a ligand exchange between the alcohol and the periodinane, followed by a base-assisted elimination to yield the ketone, an iodinane, and acetic acid.

Caption: Workflow for the synthesis of Fmoc-L-Pro(4-Keto)-OH.

Detailed Experimental Protocol: Synthesis of Fmoc-L-Pro(4-Keto)-OH

Materials:

-

Fmoc-L-hydroxyproline (Fmoc-Hyp-OH)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-L-hydroxyproline (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add Dess-Martin Periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Reaction Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are distinct.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Fmoc-L-Pro(4-Keto)-OH as a white solid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Incorporation of Fmoc-L-Pro(4-Keto)-OH in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Pro(4-Keto)-OH is readily amenable to standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc protecting group allows for its sequential addition to a growing peptide chain on a solid support.

The Fmoc-SPPS Cycle: A Stepwise Approach

The incorporation of Fmoc-L-Pro(4-Keto)-OH follows the well-established cycle of Fmoc-SPPS, which involves iterative deprotection and coupling steps.

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Recommended Protocol for Coupling Fmoc-L-Pro(4-Keto)-OH

Materials:

-

Fmoc-L-Pro(4-Keto)-OH

-

Peptide-resin with a free N-terminal amine

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-L-Pro(4-Keto)-OH (2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and a base like DIPEA (2 equivalents relative to the amino acid) in DMF.

-

Coupling: Add the activated Fmoc-L-Pro(4-Keto)-OH solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or the chloranil test.

-

Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.

Causality in Protocol Choices:

-

Choice of Coupling Reagent: HBTU and HATU are highly efficient coupling reagents that minimize the risk of racemization, which is a crucial consideration for maintaining the stereochemical integrity of the amino acid.

-

Use of Excess Reagents: Using an excess of the protected amino acid and coupling reagents helps to drive the reaction to completion, ensuring a high yield of the desired peptide.

-

Thorough Washing: Extensive washing between steps is critical to remove unreacted reagents and byproducts that could interfere with subsequent reactions, leading to truncated or modified peptide sequences.

Structural and Functional Implications of 4-Ketoproline

The introduction of a 4-keto group into the proline ring has significant consequences for the local conformation of the peptide backbone and introduces a unique chemical handle for further modifications.

Conformational Effects

The conformation of the proline ring, often described by its "puckering" (endo or exo), and the cis/trans isomerization of the Xaa-Pro peptide bond are critical determinants of peptide and protein structure. The electron-withdrawing nature of the ketone group at the C4 position influences the puckering preference of the pyrrolidine ring. This, in turn, can affect the cis/trans equilibrium of the preceding peptide bond.[6][7] Studies have shown that peptides containing 4-ketoproline can be accommodated within stable secondary structures, such as the collagen triple helix.[1][2][3]

Caption: Influence of the 4-keto group on proline and peptide conformation.

An Electrophilic Handle for Bioconjugation

The ketone group in 4-ketoproline serves as a versatile electrophilic handle for site-specific bioconjugation.[1][2][3][8] This functionality allows for the covalent attachment of various molecular probes, such as fluorophores, biotin, or drug molecules, through the formation of stable oxime or hydrazone linkages. This "bioorthogonal" chemistry enables the precise modification of peptides and proteins in complex biological environments.

Applications in Drug Discovery and Chemical Biology

The unique properties of 4-ketoproline-containing peptides make them valuable tools in drug discovery and chemical biology.

-

Peptidomimetics and Drug Design: By influencing peptide conformation, 4-ketoproline can be used to design peptidomimetics with enhanced receptor binding affinity and specificity. The conformational constraints imposed by the modified proline ring can lock the peptide into a bioactive conformation.

-

Probes for Studying Biological Systems: The ability to selectively label peptides containing 4-ketoproline allows for the development of molecular probes to study protein-protein interactions, enzyme activity, and cellular localization.

-

Development of Novel Biomaterials: The incorporation of 4-ketoproline into collagen-mimetic peptides can be used to create novel biomaterials with tunable mechanical and chemical properties.[1][2][3] The ketone handle can be used for cross-linking or surface functionalization.

Characterization and Quality Control

The purity and identity of Fmoc-L-Pro(4-Keto)-OH and the resulting peptides are critical for their successful application.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of both the amino acid derivative and the final peptide.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of Fmoc-L-Pro(4-Keto)-OH. For peptides containing this residue, 2D NMR techniques such as TOCSY and NOESY can provide detailed information about the peptide's conformation and the cis/trans population of the Xaa-Pro(4-Keto) bond.[9][10][11][12]

Conclusion

Fmoc-L-Pro(4-Keto)-OH is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its synthesis via the oxidation of hydroxyproline is straightforward, and its incorporation into peptides using standard Fmoc-SPPS protocols is efficient. The presence of the 4-keto group provides a means to fine-tune peptide conformation and introduces a unique electrophilic handle for bioconjugation. As the demand for more sophisticated and functionalized peptides continues to grow, the utility of Fmoc-L-Pro(4-Keto)-OH in the design and synthesis of novel therapeutic and diagnostic agents is poised to expand significantly.

References

- Choudhary, A., Kamer, K. J., Shoulders, M. D., & Raines, R. T. (2015).

- PubMed. (2015).

- Sigma-Aldrich. (2015).

- Wikipedia. (n.d.). Dess–Martin periodinane.

- ChemicalBook. (n.d.). Fmoc-Pro-OH synthesis.

- RSC Publishing. (n.d.).

- Merck. (n.d.). Dess–Martin Periodinane.

- Supporting Information. (n.d.). Supplementary Material (ESI)

- Ganguly, T., & Basu, G. (2020). Conformational landscape of substituted prolines. Journal of Biological Physics, 46(2), 123-145.

- Shoulders, M. D., & Raines, R. T. (2010). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 132(36), 12767–12777.

- SynArchive. (n.d.).

- Costantini, S., et al. (2020). 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Protein Science, 29(7), 1596-1607.

- Recent Progress in NMR. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines.

- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.

- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.

- Watts, A., et al. (2004). Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]- L -arginine and Fmoc-[1,3 - Biochemistry. The Journal of Organic Chemistry, 69(13), 4327-4333.

- ResearchG

- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory.

- MDPI. (2024).

- BroadPharm. (2025).

- NIH. (2021). Recent Advances in the Development of Therapeutic Peptides.021). Recent Advances in the Development of Therapeutic Peptides.

Sources

- 1. 4-ketoproline: An electrophilic proline analog for bioconjugation. | Broad Institute [broadinstitute.org]

- 2. 4-ketoproline: An electrophilic proline analog for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-ketoproline: An electrophilic proline analog for bioconjugation. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. researchgate.net [researchgate.net]

- 12. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

The Strategic Incorporation of 4-Keto-Proline Derivatives in Peptide Chemistry: A Technical Guide

Abstract

The unique cyclic structure of proline confers significant conformational constraints on the peptide backbone, making it a critical residue in protein architecture and function. The strategic modification of the proline ring offers a powerful tool for fine-tuning peptide and protein properties. This in-depth technical guide focuses on 4-keto-proline (also known as 4-oxo-proline), a proline derivative with a ketone functionality at the Cγ position. We will explore the synthesis, conformational implications, and diverse applications of 4-keto-proline in peptide chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility as a versatile building block for creating novel peptidomimetics, bioconjugates, and therapeutic leads.

The Unique Role of Proline and its Analogs in Peptide Science

Proline stands apart from the other 20 proteinogenic amino acids due to its secondary amine, where the side chain loops back to form a pyrrolidine ring with the backbone nitrogen. This cyclic structure imposes significant restrictions on the peptide backbone's phi (φ) torsion angle, typically constraining it to approximately -65° ± 25°.[1] This rigidity makes proline a potent modulator of peptide secondary structure, often inducing turns and disrupting α-helical and β-sheet formations. Furthermore, the peptidyl-prolyl amide bond can exist in both cis and trans conformations, with a relatively low energy barrier between the two states. The cis-trans isomerization is often a rate-limiting step in protein folding, highlighting proline's profound impact on protein dynamics and function.[1]

The modification of the proline ring with various substituents has emerged as a key strategy for further influencing peptide conformation and introducing novel functionalities. These modifications can exert stereoelectronic and steric effects that bias the pyrrolidine ring pucker (endo vs. exo) and the cis/trans isomer ratio of the preceding peptide bond.[1][2] For instance, the introduction of electron-withdrawing groups at the 4-position, such as in 4-fluoroproline, can have significant and predictable effects on the conformational stability of peptides and proteins.[3][4][5]

4-Keto-Proline: A Proline Analog with Unique Chemical Reactivity and Conformational Properties

4-Keto-proline, or 4-oxo-L-proline, is a derivative of L-proline featuring a ketone group at the C4 position of the pyrrolidine ring.[6] This seemingly simple modification introduces a wealth of possibilities for peptide chemists. The ketone functionality serves as a versatile chemical handle for a variety of bioconjugation reactions, while also influencing the local conformation of the peptide backbone.

Conformational Influence of the 4-Keto Group

The carbonyl group at the 4-position of the proline ring is electron-withdrawing, which has a significant impact on the stereoelectronics of the ring. This influences the puckering of the pyrrolidine ring, which in turn affects the overall peptide conformation.[1] The C=O stretching vibration of 4-oxoproline is sensitive to its local environment, making it a useful site-specific infrared probe to study local electrostatics and hydration in peptides.[7][8] This property has been leveraged to assess the thermodynamics of proline cis-trans isomerization in a peptide context.[7][8]

The presence of the ketone can also influence the cis/trans equilibrium of the preceding peptide bond. By controlling the ring pucker, 4-substituted prolines can modulate the stability of polyproline helices (PPII and PPI).[2] The ability to fine-tune these conformational equilibria is of paramount importance in the design of peptidomimetics with specific structural and functional properties.

Synthesis and Incorporation of 4-Keto-Proline into Peptides

The incorporation of 4-keto-proline into a peptide sequence can be achieved through several synthetic routes. While the direct use of Fmoc-4-keto-proline-OH in solid-phase peptide synthesis (SPPS) is possible, a more versatile and widely adopted method is the "proline editing" approach.[1][9][10]

The "Proline Editing" Strategy

This elegant method utilizes the commercially available and relatively inexpensive Fmoc-4(R)-hydroxyproline (Fmoc-Hyp-OH) as a starting point.[1][9] The hydroxyproline is incorporated into the desired peptide sequence using standard Fmoc-based SPPS. Following chain assembly, the hydroxyl group of the Hyp residue is selectively oxidized to the ketone on the solid support. This post-synthetic modification strategy avoids the potential side reactions that a pre-formed keto-proline residue might undergo during peptide synthesis.

Experimental Protocol: On-Resin Oxidation of Hydroxyproline to 4-Keto-Proline

This protocol describes a general procedure for the oxidation of a resin-bound peptide containing a hydroxyproline residue to the corresponding 4-keto-proline-containing peptide.

Materials:

-

Peptide-resin containing a hydroxyproline residue

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes in a reaction vessel.

-

Drain the DCM and add a solution of Dess-Martin periodinane (3-5 equivalents) in anhydrous DCM.

-

Add DIPEA (1-2 equivalents) to the reaction mixture to neutralize any acidic byproducts.

-

Gently agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., TNBS test for primary amines if the N-terminus is free, or a small-scale cleavage and LC-MS analysis).

-

Once the oxidation is complete, drain the reaction solution and wash the resin extensively with DCM (3x), DMF (3x), and finally with diethyl ether (3x).

-

Dry the resin under vacuum. The peptide-resin containing the 4-keto-proline residue is now ready for further steps, such as cleavage from the resin or additional on-resin modifications.

Self-Validation: The completeness of the oxidation can be verified by cleaving a small amount of the peptide from the resin and analyzing it by LC-MS. A successful reaction will show a mass shift corresponding to the loss of two hydrogen atoms from the hydroxyproline-containing peptide.

Solid-Phase Peptide Synthesis (SPPS) of 4-Keto-Proline Containing Peptides

The general workflow for incorporating 4-keto-proline into a peptide via the proline editing method is depicted below.

Caption: Workflow for SPPS of 4-Keto-Proline Peptides via Proline Editing.

Applications of 4-Keto-Proline in Peptide Chemistry

The unique properties of 4-keto-proline have led to its application in a variety of areas within peptide science, ranging from the development of novel biomaterials to the creation of targeted therapeutics.

Bioconjugation and Chemical Ligation

The ketone group of 4-keto-proline serves as an excellent electrophilic handle for chemoselective ligation reactions.[11][12] It can readily react with nucleophiles such as hydrazides and aminooxy compounds to form stable hydrazone and oxime linkages, respectively.[11] This has been successfully demonstrated in the modification of collagen-mimetic peptides (CMPs).[11][12] The incorporation of 4-keto-proline into a CMP allowed for the formation of a stable triple helix, and subsequent condensation with aminooxy-biotin did not compromise this structure.[11] This highlights the potential of 4-keto-proline for the development of novel biomaterials based on modified collagen.[11][12]

Caption: Oxime Ligation using a 4-Keto-Proline Containing Peptide.

Peptidomimetics and Drug Design

The ability of 4-keto-proline to act as a conformational constraint makes it a valuable tool in the design of peptidomimetics. By rigidifying the peptide backbone in a desired conformation, it is possible to enhance binding affinity and selectivity for a biological target. The introduction of a 4-keto-proline residue can also improve the metabolic stability of a peptide by protecting it from proteolytic degradation. The proline 4,4-dithiolane, which is a component of the ACE inhibitor drug Spirapril, can be synthesized from a 4-oxoproline-containing peptide, showcasing the utility of this derivative in medicinal chemistry.[1]

Probing Peptide and Protein Structure

As mentioned earlier, the carbonyl stretch of 4-keto-proline is a sensitive infrared probe of its local environment.[7][8] This allows for the site-specific investigation of electrostatic fields, hydration, and conformational changes within peptides and proteins. This spectroscopic handle provides a powerful method for studying protein folding, dynamics, and interactions with other molecules.

Summary and Future Outlook

4-Keto-proline is a versatile and powerful tool in the arsenal of the modern peptide chemist. Its unique combination of a reactive chemical handle and a conformation-directing element allows for the creation of novel peptides with tailored properties. The "proline editing" strategy provides a practical and efficient means for its incorporation into peptide sequences. As our understanding of the subtle interplay between structure and function in peptides continues to grow, the strategic use of 4-keto-proline and other functionalized proline analogs will undoubtedly play an increasingly important role in the development of new therapeutics, biomaterials, and research tools.

References

-

Choudhary, A., Kamer, K. J., Shoulders, M. D., & Raines, R. T. (2015). 4-ketoproline: An electrophilic proline analog for bioconjugation. Biopolymers, 104(2), 110-5. [Link]

-

4-ketoproline: An electrophilic proline analog for bioconjugation. (2015). Broad Institute. [Link]

-

Pandey, A. K., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

-

Thamm, P., & Moroder, L. (Year not available). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]

-

Verma, S., & Bhattacharya, A. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 327-345. [Link]

-

Abaskharon, R. M., Mukherjee, D., & Gai, F. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation. The Journal of Physical Chemistry B, 123(24), 5079-5085. [Link]

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]

-

Pandey, A. K., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

-

Abaskharon, R. M., Mukherjee, D., & Gai, F. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation. The Journal of Physical Chemistry B. [Link]

-

4-oxo-L-proline. (n.d.). PubChem. [Link]

-

Mitoma, C., et al. (1959). Studies on 4-keto-L-proline. Science, 129(3341), 95-6. [Link]

-

Synthesis of 4-(Arylmethyl)proline Derivatives. (2016). ResearchGate. [Link]

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Link]

-

Ketonization of Proline Residues in the Peptide Chains of Actinomycins by a 4-Oxoproline Synthase. (2018). PubMed. [Link]

-

Solid Phase Peptide Synthesis. (2017). ResearchGate. [Link]

-

Pandey, A. K., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-substituted Prolines on Conformation within Peptides. PubMed. [Link]

-

Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal. [Link]

-

Delor, A., & Delaroque, J. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 1562-1577. [Link]

-

Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides. (2022). YouTube. [Link]

-

Bojarska, J., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(23), 5556. [Link]

-

Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.). (2021). YouTube. [Link]

-

Peptide Chemistry. (2012). The Journal of Organic Chemistry. [Link]

-

L-Proline-catalyzed α-amination of ketones. (n.d.). ResearchGate. [Link]

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. raineslab.com [raineslab.com]

- 6. 4-oxo-L-proline | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-ketoproline: An electrophilic proline analog for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-ketoproline: An electrophilic proline analog for bioconjugation. | Broad Institute [broadinstitute.org]

Biological significance of keto-proline modifications in proteins

An In-depth Technical Guide to the Biological Significance of Keto-Proline Modifications in Proteins

Executive Summary

Post-translational modifications (PTMs) are critical regulators of protein function, and among the most significant in the context of cellular stress is the carbonylation of amino acid residues. This guide focuses specifically on the keto-modification of proline, a unique imino acid whose structural properties are fundamental to protein architecture and function. The introduction of a keto group on a proline residue is an irreversible oxidative modification, often a direct consequence of cellular oxidative stress. This modification, a form of protein carbonylation, can dramatically alter a protein's structure, leading to loss of function, aggregation, and targeted degradation. Such alterations are not random events but are deeply implicated in the progression of aging and a host of pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders. This document provides a comprehensive overview of the formation, biological ramifications, and detection of keto-proline modifications, offering researchers, scientists, and drug development professionals a technical foundation for understanding and investigating this critical PTM.

The Unique Role of Proline and the Onset of Protein Oxidation

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain forms a cyclic pyrrolidine ring with the backbone amide group.[1][2] This rigid structure imposes significant conformational constraints on the polypeptide chain, restricting the available dihedral angles and often acting as a "structural disrupter" in secondary structures like α-helices and β-sheets.[1][3] Consequently, proline is frequently found in turns and loops on the protein surface.[2]

A key feature of proline is its ability to undergo cis-trans isomerization around the peptide bond, a process that can be a rate-limiting step in protein folding and can act as a molecular switch to regulate protein function.[3][4][5][6] Given these critical structural roles, any modification to the proline residue can have profound consequences for protein integrity and function.

Protein carbonylation is the irreversible introduction of carbonyl groups (aldehydes or ketones) into the side chains of amino acid residues, and it stands as a major hallmark of oxidative protein damage.[7][8][9] This process can be initiated by a variety of reactive species, including reactive oxygen species (ROS), lipid peroxidation-derived aldehydes, and reducing sugars.[10][11] Proline, along with arginine, lysine, and threonine, is a primary target for direct metal-catalyzed oxidation, which transforms its side chain into a keto-containing derivative.[8][10]

The Chemistry and Formation of Keto-Proline Modifications

Keto-proline modifications can arise through several distinct mechanisms, broadly categorized as non-enzymatic and enzymatic pathways.

Non-Enzymatic Formation

The most prevalent pathway for keto-proline formation is through non-enzymatic oxidation driven by cellular oxidative stress.

-

Metal-Catalyzed Oxidation (MCO): This is a primary mechanism where ROS, particularly the highly reactive hydroxyl radical (•OH), attacks the proline side chain.[10] This reaction is often catalyzed by transition metals like iron (Fe²⁺) or copper (Cu⁺). The oxidation of proline residues via this pathway leads to the formation of γ-glutamic semialdehyde, which contains a ketone group.[10]

-

Advanced Glycation End Products (AGEs): In processes such as aging and diabetes, high levels of reducing sugars can react non-enzymatically with amino groups on proteins in what is known as the Maillard reaction.[12][13][14] This cascade of reactions produces a heterogeneous group of compounds called AGEs, which can involve the modification and cross-linking of proline-containing proteins, contributing to the overall carbonyl load.[14][15]

-

Lipid Peroxidation: Oxidative stress can also lead to the peroxidation of polyunsaturated fatty acids in cellular membranes, generating reactive aldehydes like 4-hydroxynonenal (HNE) and malondialdehyde (MDA).[10][16] These aldehydes can subsequently form adducts with protein side chains, including proline, introducing carbonyl groups through Michael addition or Schiff base formation.[10]

Caption: Cellular fates of proteins with keto-proline modifications.

Pathophysiological Roles of Keto-Proline Modifications

The accumulation of proteins bearing keto-proline and other carbonyl modifications is a hallmark of numerous human diseases, acting as a widespread indicator of severe oxidative damage. [17]

-

Aging: The level of carbonylated proteins increases significantly with age, suggesting a role for this type of damage in the aging process itself. [7]* Neurodegenerative Diseases: A large number of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the accumulation of protein aggregates in tissues. [17]These aggregates are often found to be heavily carbonylated, linking oxidative stress and keto-proline formation to the pathology of these conditions. [17][18]* Metabolic Disorders: Conditions like diabetes are associated with increased oxidative stress and the formation of AGEs, leading to higher levels of protein carbonylation which contribute to disease complications. [14]* Cancer: Protein carbonylation has been implicated in the development of cancer, where it can contribute to the promotion of cell growth and survival under conditions of metabolic stress. [19]

Methodologies for Detection and Characterization

The detection and quantification of keto-proline modifications are essential for studying their role in biology and disease. Due to their low abundance, sensitive techniques are required. [16]

Immunochemical Detection of Carbonylated Proteins

This is the most common method for detecting total protein carbonylation and relies on the chemical derivatization of the carbonyl group.

Experimental Protocol: Western Blotting for Carbonylated Proteins

-

Protein Extraction: Extract total protein from cells or tissues using a suitable lysis buffer containing protease inhibitors. Quantify the protein concentration using a standard assay (e.g., BCA).

-

Derivatization with DNPH:

-

To 5-10 µg of protein, add an equal volume of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.

-

Incubate at room temperature for 30 minutes in the dark, vortexing every 5-10 minutes.

-

Causality Note: DNPH reacts specifically with aldehyde and ketone groups to form a stable DNP-hydrazone adduct. This step tags the carbonylated proteins for subsequent detection.

-

-

Protein Precipitation:

-

Add 20% trichloroacetic acid (TCA) to the sample to precipitate the protein.

-

Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Discard the supernatant. Wash the pellet with ethanol/ethyl acetate (1:1) to remove excess DNPH.

-

-

Resuspension and Electrophoresis:

-

Resuspend the protein pellet in a suitable sample buffer (e.g., Laemmli buffer).

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for DNP (e.g., anti-DNP antibody) overnight at 4°C.

-

Causality Note: The anti-DNP antibody will specifically bind to the DNP-hydrazone adducts formed on the keto-proline and other carbonylated residues.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. The resulting bands will indicate the presence of carbonylated proteins.

-

Mass Spectrometry-Based Proteomics for Site-Specific Identification

Mass spectrometry (MS) is the gold standard for identifying the specific proteins that are modified and pinpointing the exact location of the keto-proline residue. [16] Experimental Workflow: Identification of Keto-Proline Sites

-

Enrichment of Carbonylated Proteins/Peptides:

-

Carbonylated proteins in a complex mixture are first derivatized, often with biotin-hydrazide, which reacts with the keto/aldehyde groups.

-

The biotin-tagged proteins are then enriched using avidin affinity chromatography. [16] * Causality Note: This enrichment step is crucial for increasing the concentration of the modified proteins to a level detectable by the mass spectrometer.

-

-

Proteolytic Digestion: The enriched proteins are digested into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). [20][21] * In the first MS scan, the mass-to-charge ratio of the intact peptides is measured.

-

In the second MS scan (MS/MS), specific peptides are selected, fragmented, and the masses of the fragments are measured.

-

-

Data Analysis:

-

The fragmentation pattern (MS/MS spectrum) is used to determine the amino acid sequence of the peptide.

-

The mass shift corresponding to the keto-modification plus the derivatizing agent on a proline residue allows for the precise identification of the modification site.

-

Caption: Methodologies for detecting keto-proline and other carbonyl modifications.

Therapeutic Perspectives and Future Directions

The irreversible nature of keto-proline modifications makes them a compelling area for therapeutic intervention and biomarker development.

-

Biomarkers: Measuring the levels of specific keto-proline modified proteins in accessible fluids like blood or cerebrospinal fluid could serve as valuable biomarkers for diagnosing or monitoring the progression of diseases associated with oxidative stress.

-

Therapeutic Strategies:

-

Antioxidants: Strategies aimed at reducing the overall burden of ROS could, in theory, decrease the rate of keto-proline formation.

-

Carbonyl Scavengers: Compounds that can react with and neutralize reactive carbonyl species before they modify proteins are being investigated as a potential therapeutic avenue.

-

-

Future Research: Many questions remain. Are there specific proline-containing motifs that are more susceptible to oxidation? Do specific keto-proline modifications have unique signaling roles beyond just marking a protein for degradation? Answering these questions will require the continued development of sensitive analytical tools and a deeper investigation into the functional consequences of these modifications on a protein-by-protein basis.

References

-

Akagawa, M. (2021). Protein carbonylation: molecular mechanisms, biological implications, and analytical approaches. Free Radical Research, 55(4), 307-320.

-

ResearchGate. (n.d.). A review: The role of protein carbonylation in various diseases.

-

PubMed. (2021). Protein carbonylation: molecular mechanisms, biological implications, and analytical approaches. Free Radical Research.

-

Dalle-Donne, I., Aldini, G., Carini, M., Colombo, R., Rossi, R., & Milzani, A. (2006). Protein carbonylation, cellular dysfunction, and disease progression. Journal of Cellular and Molecular Medicine, 10(2), 389-406.

-

Krishnan, N., Dickman, M. B., & Becker, D. F. (2014). Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress. Free Radical Biology and Medicine, 70, 104-113.

-

Patriarca, A., Schiavi, S., & El-Huneidi, W. (2021). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 9, 729111.

-

Signorelli, S., Corpas, F. J., & Borsani, O. (2016). Connecting proline metabolism and signaling pathways in plant senescence. Frontiers in Plant Science, 7, 1863.

-

Semantic Scholar. (n.d.). Protein carbonylation: molecular mechanisms, biological implications, and analytical approaches.

-

ResearchGate. (n.d.). Proline modulates signaling pathways.

-

Sharma, S., & Verslues, P. E. (2021). Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance. Frontiers in Plant Science, 12, 721017.

-

Li, W., & Yuan, J. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 22(11), 5898.

-

Lin, L. N., & Brandts, J. F. (1985). Determination of cis-trans proline isomerization by trypsin proteolysis. Application to a model pentapeptide and to oxidized ribonuclease A. Biochemistry, 24(23), 6680-6685.

-

Werner-Allen, J. W., & Lee, C. J. (2018). Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling: A Case Study on RNA Polymerase II Phosphatase Activity and Specificity. Methods in Molecular Biology, 1747, 125-141.

-

Sian, M., et al. (2023). N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo. International Journal of Cosmetic Science.

-

Wedemeyer, W. J., Welker, E., & Scheraga, H. A. (2002). Proline cis-trans isomerization and protein folding. Biochemistry, 41(50), 14637-14644.

-

Wikipedia. (n.d.). Proline isomerization in epigenetics.

-

Prasad, C. (2017). Advanced Glycation End Products and Risks for Chronic Diseases: Intervening Through Lifestyle Modification. Journal of the American College of Nutrition, 36(5), 389-401.

-

List, B., Pojarliev, P., & Biller, W. T. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Journal of the American Chemical Society, 124(5), 827-833.

-

Chaudhuri, J., Bains, Y., Guha, S., & Kahn, A. (2018). The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality. Cellular and Molecular Life Sciences, 75(22), 4077-4093.

-

Deluyker, D., et al. (2021). Advanced Glycation End Products: New Clinical and Molecular Perspectives. International Journal of Molecular Sciences, 22(8), 4153.

-

Wishart, D. S., et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 437(2), 154-162.

-

Nie, N., et al. (2024). A Proline-Based Artificial Enzyme That Favors Aldol Condensation Enables Facile Synthesis of Aliphatic Ketones via Tandem Catalysis. ACS Synthetic Biology.

-

Liu, G. Y., & Sabatini, D. M. (2020). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. Trends in Molecular Medicine, 26(10), 911-921.

-

Science Animated. (2024, August 12). How do Advanced Glycation End Products cause us to grow older quicker? [Video]. YouTube.

-

Trelstad, R. L., Lawley, K. R., & Holmes, L. B. (1981). Nonenzymatic hydroxylations of proline and lysine by reduced oxygen derivatives. Nature, 289(5795), 310-312.

-

El-Hafidi, M., & Patriarca, A. (2018). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 6, 123.

-

Wikipedia. (n.d.). Proline.

-

ResearchGate. (n.d.). Protein carbonylation: molecular mechanisms, biological implications, and analytical approaches.

-

Gäde, G., & Marco, H. G. (2023). The proline effect and the tryptophan immonium ion assist in de novo sequencing of adipokinetic hormones. Scientific Reports, 13(1), 10815.

-

Miller, S. J., & Raines, R. T. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(45), 15886-15895.

-

Møller, I. M., & Van, C. N. (2021). Protein Carbonylation: Emerging Roles in Plant Redox Biology and Future Prospects. International Journal of Molecular Sciences, 22(16), 8847.

-

Włodarek, D. (2022). The Role of Ketogenic Diet in the Treatment of Neurological Diseases. Nutrients, 14(23), 5185.

-

Gryko, D., & Stachnio, T. (2019). Proline-promoted dehydroxylation of α-ketols. Chemical Science, 10(34), 7959-7964.

-

Chen, Y., et al. (2018). Ketonization of Proline Residues in the Peptide Chains of Actinomycins by a 4-Oxoproline Synthase. ChemBioChem, 19(7), 645-653.

-

ResearchGate. (n.d.). Direct l-Proline-Catalyzed Asymmetric α-Amination of Ketones.

-

Kumar, V., & Singh, S. K. (2022). Immune Modulatory Effects of Ketogenic Diet in Different Disease Conditions. International Journal of Molecular Sciences, 23(24), 16035.

-

ResearchGate. (n.d.). Enantiomeric Determination of Proline in Liquid Food by High-Performance Liquid Chromatography/Mass Spectrometry.

-

Funck, D., et al. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science, 11, 608911.

-

Choudhary, A., et al. (2015). 4-ketoproline: An electrophilic proline analog for bioconjugation. Biopolymers, 104(2), 110-115.

-

University of Arizona. (n.d.). Proline. The Biology Project - Biochemistry.

-

ProBiologists. (n.d.). Unlocking the potential: Keto diet's impact on immunity, obesity, neurodegenerative diseases, and cardiovascular diseases.

-

Wikipedia. (n.d.). Proline organocatalysis.

-

Duke University. (n.d.). Identification and Characterization of the Novel Post-Translational Modification Cysteine S-Acetylation. DukeSpace.

-

Madian, A. G., & Regnier, F. E. (2010). Proteomic identification of carbonylated proteins and their oxidation sites. Journal of Proteome Research, 9(8), 3766-3780.

-

Gasior, M., Rogawski, M. A., & Hartman, A. L. (2006). Neuroprotective and disease-modifying effects of the ketogenic diet. Behavioural Pharmacology, 17(5-6), 431-439.

-

The premed scene. (2022, December 10). Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides [Video]. YouTube.

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. Amino Acids - Proline [biology.arizona.edu]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]

- 7. Protein carbonylation: molecular mechanisms, biological implications, and analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Protein carbonylation: molecular mechanisms, biological implications, and analytical approaches | Semantic Scholar [semanticscholar.org]

- 12. Advanced Glycation End Products and Risks for Chronic Diseases: Intervening Through Lifestyle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advanced Glycation End Products: New Clinical and Molecular Perspectives [mdpi.com]

- 15. N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein carbonylation, cellular dysfunction, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective and disease-modifying effects of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The proline effect and the tryptophan immonium ion assist in de novo sequencing of adipokinetic hormones - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Fmoc-L-Pro(4-Keto)-OH

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Pro(4-Keto)-OH, also known as (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a valuable proline analogue for peptide synthesis and chemical biology. Its incorporation into peptide sequences can induce specific conformational constraints or serve as a handle for further chemical modification. The presence of the ketone functionality on the proline ring offers a unique site for reactions such as oxime ligation or reductive amination, making it a versatile building block in drug discovery and material science.[1]

Accurate and comprehensive characterization of this reagent is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the expected spectroscopic data for Fmoc-L-Pro(4-Keto)-OH, grounded in fundamental principles and data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectra.

Molecular Profile:

Caption: Chemical structure of Fmoc-L-Pro(4-Keto)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).[3][4]

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with a well-defined experimental setup.

-

Sample Preparation: Dissolve 5-10 mg of Fmoc-L-Pro(4-Keto)-OH in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe the exchangeable carboxylic acid proton.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[4]

-

Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to simplify the spectrum and enhance signal intensity.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).[3]

Caption: Standard workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show distinct signals for the Fmoc protecting group and the keto-proline core. The presence of the ketone group significantly influences the chemical shifts of the adjacent protons on the pyrrolidine ring compared to standard Fmoc-L-Proline.

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Expected δ (ppm) | Multiplicity | Assignment Rationale |

| COOH | > 12.0 | broad s | Acidic proton, position is concentration-dependent and exchanges with D₂O. |

| Fmoc Aromatic (8H) | 7.2 - 7.9 | m | Characteristic signals of the fluorenyl group's two distinct aromatic systems. |

| Fmoc CH | 4.2 - 4.4 | t | The methine proton of the Fmoc group, coupled to the adjacent CH₂ group. |

| Fmoc CH₂ | 4.2 - 4.4 | d | The methylene protons of the Fmoc group, coupled to the CH proton. Often overlaps with the CH signal. |

| Proline α-CH | 4.5 - 4.7 | dd | Alpha to both the carboxylic acid and the carbamate nitrogen. Its chemical shift is sensitive to the cis/trans conformation of the N-C(O) bond. |

| Proline β-CH₂ | 2.3 - 2.8 | m | Diastereotopic protons adjacent to the chiral center (α-CH). Deshielded by the adjacent ketone. |

| Proline γ-CH₂ | 3.0 - 3.6 | m | Diastereotopic protons alpha to the ketone group, showing a significant downfield shift compared to unsubstituted proline.[5][6] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The three carbonyl carbons (ketone, carbamate, carboxylic acid) are particularly diagnostic, appearing in distinct regions of the downfield spectrum.[7]

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Expected δ (ppm) | Assignment Rationale |

| Proline C=O (Ketone) | 205 - 215 | Characteristic chemical shift for a ketone carbonyl carbon in a five-membered ring.[7] |

| Proline COOH | 172 - 175 | Typical range for a carboxylic acid carbon. |

| Fmoc C=O (Carbamate) | 155 - 157 | The carbamate carbonyl carbon of the Fmoc group. |

| Fmoc Aromatic | 120 - 145 | Multiple signals corresponding to the aromatic carbons of the fluorenyl moiety. |

| Fmoc CH | 66 - 68 | The methine carbon of the Fmoc group. |

| Proline α-CH | 58 - 60 | The alpha-carbon of the proline ring. |